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molecular formula C8H12N2O4 B3054060 Methacryloylglycylglycine CAS No. 57950-62-6

Methacryloylglycylglycine

Cat. No. B3054060
M. Wt: 200.19 g/mol
InChI Key: JTYHSQYLBPKGNA-UHFFFAOYSA-N
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Patent
US04663409

Procedure details

The procedure described above is utilized with 132 g (0.1 mol) of glycylglycine, 105 g of methacryloyl chloride, 80 g of sodium hydroxide and 500 mg of p-methoxyphenol at 0°-5° C. White precipitate is formed from the reaction mixture. The precipitate crystallized from water had a melting point of (192°-196° C.). Yield of product was 150 g (70.8%). NMR (DMSO-d6), 11 gamma (s, 1H, COOH), 7.9 gamma (s, 2H, NH), 5.5 gamma (s, 1H, =CH2C), 5.2 gamma (s, 1H, =CH2), 3.5 gamma (d, 4H, CH2), 2.6 gamma (s, 3H, CH3).
Quantity
132 g
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([NH:5][CH2:6][C:7]([OH:9])=[O:8])=[O:4].[C:10](Cl)(=[O:14])[C:11]([CH3:13])=[CH2:12].[OH-].[Na+].COC1C=CC(O)=CC=1>>[C:10]([NH:1][CH2:2][C:3]([NH:5][CH2:6][C:7]([OH:9])=[O:8])=[O:4])(=[O:14])[C:11]([CH3:13])=[CH2:12] |f:2.3|

Inputs

Step One
Name
Quantity
132 g
Type
reactant
Smiles
NCC(=O)NCC(=O)O
Name
Quantity
105 g
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Name
Quantity
80 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
500 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
White precipitate is formed from the reaction mixture
CUSTOM
Type
CUSTOM
Details
The precipitate crystallized from water
CUSTOM
Type
CUSTOM
Details
a melting point of (192°-196° C.)

Outcomes

Product
Name
Type
Smiles
C(C(=C)C)(=O)NCC(=O)NCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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